2,3,4,5-Tetrafluorophenol
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Overview
Description
2,3,4,5-Tetrafluorophenol is an organofluorine compound with the molecular formula C6H2F4O. It is a derivative of phenol where four hydrogen atoms on the benzene ring are replaced by fluorine atoms. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One efficient method for synthesizing 2,3,4,5-tetrafluorophenol involves the use of 2-[(2,3,4,5,6-pentafluorophenyl)thio]acetic acid as a starting material. The process includes intramolecular cyclization in the presence of potassium carbonate, leading to the formation of a lactone. This lactone undergoes ring-opening to form the potassium salt of 2-[6-hydroxy(2,3,4,5-tetrafluorophenyl)-thio]acetic acid, which is then converted into its methyl ester and desulfurized with Raney nickel to yield this compound .
Industrial Production Methods: Another method involves the decarboxylation of 4-hydroxy-2,3,5,6-tetrafluorobenzoic acid, which is derived from 2,3,4,5,6-pentafluorobenzoic acid. This method is advantageous due to its cost-effectiveness and simplicity, as it does not require special or harsh reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 2,3,4,5-Tetrafluorophenol undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can participate in oxidation and reduction reactions, forming quinones or hydroquinones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted phenols can be formed.
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Hydroquinones or other reduced derivatives.
Scientific Research Applications
2,3,4,5-Tetrafluorophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Utilized in the preparation of radioiodinated phenylalanine derivatives for peptide synthesis.
Medicine: Acts as an intermediate in the synthesis of pharmaceuticals and diagnostic agents.
Industry: Employed in the production of technetium-99m labeled antibodies for medical imaging.
Mechanism of Action
The mechanism of action of 2,3,4,5-tetrafluorophenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atoms can participate in unique interactions due to their high electronegativity. These interactions can influence the compound’s reactivity and binding affinity in biological systems.
Comparison with Similar Compounds
2,3,5,6-Tetrafluorophenol: Another fluorinated phenol with similar properties but different substitution pattern.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol: A compound with additional trifluoromethyl group, offering different reactivity and applications.
Uniqueness: 2,3,4,5-Tetrafluorophenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
2,3,4,5-tetrafluorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F4O/c7-2-1-3(11)5(9)6(10)4(2)8/h1,11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYLYYZZWZQACI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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